molecular formula C21H17BrN6O B6531881 2-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-10-5

2-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No. B6531881
CAS RN: 1019106-10-5
M. Wt: 449.3 g/mol
InChI Key: AWAPGDZCQMLWAT-UHFFFAOYSA-N
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Description

“2-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide” is a complex organic compound. It contains a pyrazole moiety, which is a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known to possess a wide range of pharmacological activities .

Scientific Research Applications

2-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has recently been studied for its potential as an inhibitor of protein-protein interactions. It has been found to be a potent inhibitor of several different types of PPIs, including those between kinases and their substrates, as well as between G-protein coupled receptors and their ligands. In addition, this compound has been shown to be an effective inhibitor of the enzyme tyrosine kinase, which is involved in a variety of cellular processes. Furthermore, this compound has been shown to inhibit the activity of the enzyme phosphatidylinositol-4-kinase (PI4K), which is involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several advantages for use in laboratory experiments. One advantage is its ability to interact with a wide range of proteins, which makes it a promising target for drug discovery. Additionally, this compound has been found to be a potent inhibitor of several different types of PPIs, which makes it a useful tool for studying protein-protein interactions. Furthermore, this compound has been shown to inhibit the activity of several enzymes involved in cell growth and differentiation, making it a useful tool for studying these processes.
However, there are some limitations to the use of this compound in laboratory experiments. One limitation is that this compound is a relatively new compound, and thus there is still much to be learned about its effects on proteins and enzymes. Additionally, this compound is a relatively small molecule, and thus it may not be able to bind to larger proteins or enzymes. Furthermore, this compound has a relatively short half-life, and thus it may not be suitable for long-term experiments.

Future Directions

There are several potential future directions for research on 2-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide. One potential direction is to explore its potential as an inhibitor of other types of PPIs. Additionally, further research could be conducted to determine the effects of this compound on other enzymes involved in cell growth and differentiation. Furthermore, further research could be conducted to determine the effects of this compound on other cellular processes, such as signal transduction or gene expression. Additionally, further research could be conducted to determine the effects of this compound on the structure and function of other proteins. Finally, further research could be conducted to determine the potential therapeutic applications of this compound.

Synthesis Methods

2-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can be synthesized through a two-step process involving the reaction of 2-bromo-N-phenylbenzamide with 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenol. The first step involves the reaction of 2-bromo-N-phenylbenzamide with 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenol in the presence of a base and an acid. This reaction results in the formation of a phenyl-substituted benzamide with a pyridazin-3-yl group. The second step involves the reaction of the resulting product with bromine in the presence of a base. This reaction results in the formation of the desired this compound.

properties

IUPAC Name

2-bromo-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN6O/c1-14-12-13-28(27-14)20-11-10-19(25-26-20)23-15-6-8-16(9-7-15)24-21(29)17-4-2-3-5-18(17)22/h2-13H,1H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAPGDZCQMLWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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